3-(4-Pyridyl)acrylic acid
Overview
Description
3-(4-Pyridyl)acrylic acid is a chemical compound with the molecular formula C8H7NO2 . It is also known by other names such as 2-Propenoic acid, 3-(4-pyridinyl)-, and 4-Pyridineacrylic acid .
Synthesis Analysis
The synthesis of 3-(4-Pyridyl)acrylic acid involves a mixture of malonic acid (12 g), pyridine (7.6 g) in ethanol (41 ml). 4-pyridinecarbaldehyde (10.3 g) is added dropwise at 40° C. The mixture is stirred at 80° C. for 5 hours, then cooled to room temperature. The precipitate is filtered, washed with ethanol, and dried in vacuo to give 3-(4-pyridyl)-2-propenoic acid (10.4 g).
Molecular Structure Analysis
The molecular structure of 3-(4-Pyridyl)acrylic acid can be represented by the InChI string: InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
. The molecular weight of the compound is 149.1467 .
Chemical Reactions Analysis
Anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid has been reported .
Physical And Chemical Properties Analysis
3-(4-Pyridyl)acrylic acid is a white to off-white solid . Its melting point is 232-235 °C (dec.) (lit.) and the predicted boiling point is 307.6±17.0 °C . The predicted density is 1.261±0.06 g/cm3 .
Scientific Research Applications
Organic Linker in Coordination Polymers
3-(4-Pyridyl)acrylic acid can be used as an organic linker to connect d and f block metals to form a 3D heterometallic coordination polymer . These polymers have luminescence properties, making them useful in various optical applications.
Synthesis of Pyridine-based Drugs
This compound is used in the synthesis of various pyridine-based drugs. Pyridine is a basic heterocyclic organic compound and its derivatives are important in the pharmaceutical industry.
Synthesis of Other Organic Compounds
3-(4-Pyridyl)acrylic acid is also used in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, leading to a wide range of organic compounds.
Catalysis
This compound is used in catalysis. Its pyridyl group can act as a ligand, binding to a metal center and enhancing its catalytic activity.
Drug Design
3-(4-Pyridyl)acrylic acid is used in drug design. Its structure can be modified to design new drugs with desired properties.
Preparation of Aminomethyl Benzimidazoles
It is used to prepare aminomethyl benzimidazoles, which act as an inhibitor of gelatinase B . Gelatinase B is an enzyme that degrades collagen, and inhibitors of this enzyme have potential therapeutic applications in diseases such as cancer and arthritis.
Preparation of Aminopyridines
3-(4-Pyridyl)acrylic acid is used in the preparation of aminopyridines . These compounds act as antibacterial enoyl acyl carrier protein reductase inhibitors, making them potential candidates for the development of new antibiotics.
Esterification
It can be used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification . This ester has potential applications in polymer synthesis and other areas of materials science.
Safety And Hazards
3-(4-Pyridyl)acrylic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYTINUCCRGDR-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridyl)acrylic acid | |
CAS RN |
5337-79-1, 84228-93-3 | |
Record name | 4-Pyridineacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridineacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-pyridyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-(4-Pyridyl)acrylic acid?
A1: 3-(4-Pyridyl)acrylic acid (4-HPYA), also sometimes referred to as trans-3-(4-pyridyl)acrylic acid in the literature, is an organic compound with the molecular formula C8H7NO2. Its molecular weight is 149.15 g/mol. While specific spectroscopic data varies depending on the study and the form of the compound (neutral vs. deprotonated), it has been characterized using techniques like IR spectroscopy, UV/Vis spectroscopy, and single-crystal X-ray diffraction. [, , , ]
Q2: How does 3-(4-Pyridyl)acrylic acid commonly interact in chemical systems?
A2: 3-(4-Pyridyl)acrylic acid acts as a versatile ligand, often utilized in the construction of coordination polymers and metal-organic frameworks. Its structure allows it to coordinate with metal ions through both the nitrogen atom of the pyridine ring and the carboxylate group, leading to diverse structural motifs. [, , , , ]
Q3: What is a notable example of 3-(4-Pyridyl)acrylic acid being used to construct a unique material?
A3: Researchers have successfully synthesized a stable copper(I)-olefin coordination polymer using 3-(4-Pyridyl)acrylic acid and 1,10-phenanthroline. This material, {}n, is particularly interesting because of its high stability even in the presence of water and acid, a property not commonly observed in similar copper(I)-olefin complexes. []
Q4: Can 3-(4-Pyridyl)acrylic acid undergo photochemical reactions?
A4: While 3-(4-Pyridyl)acrylic acid itself is photoinert in both solution and solid states, its reactivity can be drastically altered by forming salts with different acids. The anions in these salts play a crucial role in controlling the packing arrangement of the molecule in the solid state, influencing whether it undergoes head-to-head or head-to-tail [2+2] cycloaddition reactions upon exposure to light. This control allows for the stereoselective synthesis of specific cyclobutane derivatives. [, ]
Q5: How has 3-(4-Pyridyl)acrylic acid been used in the study of polyoxometalates?
A5: 3-(4-Pyridyl)acrylic acid plays a key role in constructing various inorganic-organic hybrid materials incorporating polyoxometalates. For instance, researchers have used it to assemble frameworks with Anderson-type polyoxometalates and manganese(II) ions. Depending on the specific isomer of the acid used (3- or 4-pyridyl), different dimensional structures and magnetic properties were observed. This highlights the ability to tune material properties by modifying the organic ligand. []
Q6: Has 3-(4-Pyridyl)acrylic acid been used in biological research?
A6: Yes, 3-(4-Pyridyl)acrylic acid has been identified as a heme-coordinating compound capable of inhibiting the enzyme cinnamate 4-hydroxylase (C4H) in plants. This inhibition, although reversible, provides insights into the enzyme's mechanism and potential strategies for influencing plant metabolic pathways, particularly those related to salicylic acid synthesis and disease resistance. []
Q7: Are there any notable examples of spontaneous resolution involving 3-(4-Pyridyl)acrylic acid?
A7: Interestingly, when combined with Evans-Showell-type polyoxometalates like , 3-(4-Pyridyl)acrylic acid contributes to the formation of chiral inorganic-organic hybrid architectures through spontaneous resolution. This means that the resulting crystals are not racemic mixtures but instead consist of enantiomerically pure forms. These chiral materials have potential applications in areas like asymmetric catalysis and nonlinear optics. []
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